molecular formula C17H17IO3 B3684865 3-Ethoxy-5-iodo-4-[(3-methylphenyl)methoxy]benzaldehyde

3-Ethoxy-5-iodo-4-[(3-methylphenyl)methoxy]benzaldehyde

Cat. No.: B3684865
M. Wt: 396.22 g/mol
InChI Key: SKYVIVSXKUFMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-5-iodo-4-[(3-methylphenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C17H17IO3 It is a derivative of benzaldehyde, featuring ethoxy, iodo, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-5-iodo-4-[(3-methylphenyl)methoxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Ethoxylation: Introduction of the ethoxy group to the benzene ring.

    Iodination: Substitution of a hydrogen atom with an iodine atom.

    Methoxylation: Attachment of the methoxy group to the benzene ring.

    Formylation: Introduction of the formyl group to form the benzaldehyde structure.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-iodo-4-[(3-methylphenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced products.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reagents like iodine (I2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-Ethoxy-5-iodo-4-[(3-methylphenyl)methoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethoxy-5-iodo-4-[(3-methylphenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-4-methoxybenzaldehyde: Lacks the iodine substituent.

    5-Iodo-2-methoxybenzaldehyde: Lacks the ethoxy and 3-methylphenyl groups.

    4-[(3-Methylphenyl)methoxy]benzaldehyde: Lacks the ethoxy and iodine substituents.

Uniqueness

3-Ethoxy-5-iodo-4-[(3-methylphenyl)methoxy]benzaldehyde is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

3-ethoxy-5-iodo-4-[(3-methylphenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IO3/c1-3-20-16-9-14(10-19)8-15(18)17(16)21-11-13-6-4-5-12(2)7-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYVIVSXKUFMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-5-iodo-4-[(3-methylphenyl)methoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-5-iodo-4-[(3-methylphenyl)methoxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Ethoxy-5-iodo-4-[(3-methylphenyl)methoxy]benzaldehyde
Reactant of Route 4
3-Ethoxy-5-iodo-4-[(3-methylphenyl)methoxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Ethoxy-5-iodo-4-[(3-methylphenyl)methoxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Ethoxy-5-iodo-4-[(3-methylphenyl)methoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.